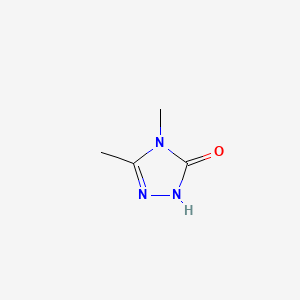![molecular formula C13H9NOS B1345788 2-苯基噻吩[3,2-c]吡啶-4(5H)-酮 CAS No. 690636-03-4](/img/structure/B1345788.png)
2-苯基噻吩[3,2-c]吡啶-4(5H)-酮
描述
“2-phenylthieno[3,2-c]pyridin-4(5H)-one” is an organic compound with the molecular formula C13H9NOS . It belongs to the class of organic compounds known as phenylpyridines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring .
Molecular Structure Analysis
The molecular structure of “2-phenylthieno[3,2-c]pyridin-4(5H)-one” consists of a thiophene ring fused with a pyridine ring, with a phenyl group attached . The exact mass of the molecule is 227.04000 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-phenylthieno[3,2-c]pyridin-4(5H)-one” are as follows: It has a molecular weight of 227.28200 . The compound’s LogP value, which represents its lipophilicity, is 3.66890 . Unfortunately, information on its density, boiling point, melting point, and flash point is not available .科学研究应用
Molecular Structure and Properties
化合物2-苯基噻吩[3,2-c]吡啶-4(5H)-酮展示出有趣的分子特性。例如,相关化合物2-乙氧羰基-5-甲氧羰基-6-甲基-4-苯基-4,7-二氢噻吩[2,3-b]吡啶没有显示异常的分子内或分子间距离或角度。其二氢噻吩[2,3-b]吡啶基团是平面的,与4-苯基环之间形成显著的角度,通过分子间氢键形成链状结构 (Rodríguez et al., 1998)。
Synthesis and Derivatives
一种方便高效的合成取代的2,3-二氢噻吩[3,2-c]吡啶-4(5H)-酮的方法已经开发出来,该方法涉及二甲基氨基丙烯酰环丙烷的多米诺反应。这种合成路线利用劳绍松试剂,展示了一个涉及选择性硫化、环扩张和分子内氮杂环化序列的机制 (Huang et al., 2012)。
Chemical Interactions and Crystal Structure
对类似于2-苯基噻吩[3,2-c]吡啶-4(5H)-酮的结构的化合物的研究揭示了有关它们的化学相互作用和晶体结构的见解。例如,4-硝基苯酚和4-甲基吡啶的1:1复合物,分子通过氢键连接,晶格中呈现出明显的人字形结构 (Jin et al., 2000)。
Potential
在药物化学中的应用2-苯基噻吩[3,2-c]吡啶-4(5H)-酮及其衍生物的结构特性表明在药物化学中有潜在的应用。例如,相关的噻吩[2,3-b]吡啶衍生物,如氮杂芴衍生物,已被研究用作SARS-CoV-2 RdRp的抑制剂。这些化合物已被分析其物理化学性质、量子化学方面和分子对接分析,显示出与生物靶点的有希望的相互作用 (Venkateshan et al., 2020)。
作用机制
Target of Action
The primary target of 2-phenylthieno[3,2-c]pyridin-4(5H)-one is the PTP4A3 tyrosine phosphatase . This enzyme plays a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
2-Phenylthieno[3,2-c]pyridin-4(5H)-one interacts with PTP4A3 tyrosine phosphatase, inhibiting its activity
Result of Action
The inhibition of PTP4A3 tyrosine phosphatase by 2-phenylthieno[3,2-c]pyridin-4(5H)-one has been associated with potent cytotoxicity against human ovarian and breast cancer cells grown as spheroids . This suggests that the compound could have potential applications in cancer therapy.
生化分析
Biochemical Properties
2-phenylthieno[3,2-c]pyridin-4(5H)-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with phosphatases, particularly PTP4A3 phosphatase . The nature of these interactions involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to alterations in cellular signaling pathways, which are crucial for various cellular functions.
Cellular Effects
The effects of 2-phenylthieno[3,2-c]pyridin-4(5H)-one on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of PTP4A3 phosphatase by this compound can lead to changes in the phosphorylation status of key signaling molecules, thereby affecting downstream signaling pathways . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and metabolism.
Molecular Mechanism
At the molecular level, 2-phenylthieno[3,2-c]pyridin-4(5H)-one exerts its effects through binding interactions with biomolecules. The compound binds to the active site of PTP4A3 phosphatase, inhibiting its activity . This inhibition prevents the dephosphorylation of target proteins, leading to sustained phosphorylation and activation of downstream signaling pathways. Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-phenylthieno[3,2-c]pyridin-4(5H)-one can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of PTP4A3 phosphatase, resulting in prolonged alterations in cellular signaling and function.
Dosage Effects in Animal Models
The effects of 2-phenylthieno[3,2-c]pyridin-4(5H)-one vary with different dosages in animal models. At lower doses, the compound can effectively inhibit PTP4A3 phosphatase without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of normal cellular functions. Threshold effects are also noted, where a minimum effective dose is required to achieve the desired biochemical effects.
Metabolic Pathways
2-phenylthieno[3,2-c]pyridin-4(5H)-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body . The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For instance, its interaction with PTP4A3 phosphatase can influence the phosphorylation status of metabolic enzymes, thereby altering their activity and the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of 2-phenylthieno[3,2-c]pyridin-4(5H)-one within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s distribution can influence its activity and effectiveness, as well as its potential toxicity.
Subcellular Localization
The subcellular localization of 2-phenylthieno[3,2-c]pyridin-4(5H)-one is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biochemical effects. For example, localization to the nucleus can influence gene expression, while localization to the cytoplasm can affect signaling pathways and metabolic processes.
属性
IUPAC Name |
2-phenyl-5H-thieno[3,2-c]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS/c15-13-10-8-12(9-4-2-1-3-5-9)16-11(10)6-7-14-13/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCLOCLKUBNZEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)C=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593856 | |
| Record name | 2-Phenylthieno[3,2-c]pyridin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690636-03-4 | |
| Record name | 2-Phenylthieno[3,2-c]pyridin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,6,11,12-Tetradehydrodibenzo[a,e]cyclooctene](/img/structure/B1345706.png)
![1-[3-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B1345707.png)












